molecular formula C21H21N3O5 B11417153 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11417153
M. Wt: 395.4 g/mol
InChI Key: GJCYQMWGAOXACC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and 2-hydroxyphenyl groups can be achieved through electrophilic aromatic substitution reactions.

    Hydroxyethyl Group Addition: This step may involve the use of ethylene oxide or similar reagents under controlled conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and hydroxyphenyl groups, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole core, potentially yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: This compound itself.

    This compound Derivatives: Variants with different substituents on the aromatic rings or modifications to the hydroxyethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O5/c1-28-15-8-7-12(11-16(15)29-2)20-17-18(13-5-3-4-6-14(13)26)22-23-19(17)21(27)24(20)9-10-25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23)

InChI Key

GJCYQMWGAOXACC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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